1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane
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Overview
Description
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE is an organosulfur compound characterized by the presence of multiple sulfone groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE typically involves the reaction of ethylsulfonyl ethyl sulfide with an oxidizing agent. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using industrial oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or impurities .
Chemical Reactions Analysis
Types of Reactions
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The sulfone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction may produce sulfides .
Scientific Research Applications
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfone groups can form strong interactions with these targets, potentially altering their activity and function. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- METHYL (2-{[2-(METHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE
- PROPYL (2-{[2-(PROPYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE
Uniqueness
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE is unique due to its specific ethylsulfonyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C8H18O4S3 |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-ethylsulfonyl-2-(2-ethylsulfonylethylsulfanyl)ethane |
InChI |
InChI=1S/C8H18O4S3/c1-3-14(9,10)7-5-13-6-8-15(11,12)4-2/h3-8H2,1-2H3 |
InChI Key |
IURILDHUILOAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCSCCS(=O)(=O)CC |
Origin of Product |
United States |
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